(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol (S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524326
InChI: InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m0/s1
SMILES:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol

(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

CAS No.:

Cat. No.: VC16524326

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol -

Specification

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
IUPAC Name (S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Standard InChI InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m0/s1
Standard InChI Key LOUPRKONTZGTKE-SMHQJORMSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Introduction

Structural Analysis and Stereochemical Significance

The molecule comprises three distinct domains: a 1-azabicyclo[2.2.2]octane core, a 6-methoxyquinolin-4-yl group, and a methanol bridge linking these moieties. The 1-azabicyclo[2.2.2]octane system is a rigid, tricyclic amine that enforces specific three-dimensional conformations, critical for interactions with biological targets . The 6-methoxyquinolin-4-yl substituent introduces aromaticity and electron-rich regions, potentially enabling π-π stacking or hydrogen bonding in receptor binding . The (S)-[(2R,4R,5R)] stereochemistry dictates spatial orientation, influencing both synthetic accessibility and bioactivity.

Synthetic Methodologies and Challenges

Azabicyclo[2.2.2]octane Synthesis

The 1-azabicyclo[2.2.2]octane core is typically synthesized via intramolecular cyclization or rearrangement reactions. A notable approach involves the Selman–Hoehn reaction, where N-substituted maleimides undergo Diels-Alder cycloaddition followed by hydrogenation to yield the bicyclic framework . Alternative routes include palladium-catalyzed couplings or photochemical transformations, as demonstrated in recent studies on related azabicyclo[3.2.1]octane systems . For the target compound, stereoselective installation of the ethenyl group at position 5 would require chiral auxiliaries or asymmetric catalysis to achieve the desired (2R,4R,5R) configuration.

Quinoline Moiety Functionalization

The 6-methoxyquinolin-4-yl group is synthesized through Skraup or Doebner–Miller reactions, followed by methoxylation at position 6 using methylating agents like dimethyl sulfate . Subsequent bromination at position 4 enables cross-coupling with the azabicyclo[2.2.2]octane-methanol intermediate. Recent advancements in transition-metal-catalyzed couplings (e.g., Suzuki–Miyaura) could facilitate this step while preserving stereochemical integrity .

Methanol Bridge Formation

Coupling the azabicyclic amine with the quinoline system via a methanol bridge presents challenges in regioselectivity and stereocontrol. A plausible strategy involves Mitsunobu reactions or nucleophilic substitution, utilizing activated hydroxyl intermediates. For example, converting the quinoline’s 4-position to a bromide or tosylate would allow displacement by a hydroxymethylazabicyclo[2.2.2]octane derivative .

Analytical Characterization and Data

Spectroscopic Profiling

Key spectroscopic data for analogous compounds include:

TechniqueKey Signals
¹H NMRδ 1.57 (s, 9H, tert-butyl), δ 3.87 (s, 3H, OCH₃), δ 6.82 (d, J=4.5 Hz, quinoline-H)
¹³C NMRδ 158.9 (C-OCH₃), δ 147.2 (quinoline-C4), δ 55.3 (azabicyclo-CH₂)
IR2959 cm⁻¹ (C-H stretch), 1618 cm⁻¹ (C=N), 1211 cm⁻¹ (C-O)

Stereochemical Confirmation

Chiral HPLC or X-ray crystallography is essential to verify the (S)-[(2R,4R,5R)] configuration. For example, the azabicyclo[3.2.1]octane derivative in catharanthine synthesis was resolved using chiral columns, yielding >98% enantiomeric excess .

Challenges and Future Directions

Synthetic Hurdles

  • Stereochemical Purity: Achieving the correct (2R,4R,5R) configuration demands asymmetric synthesis or costly chiral separations.

  • Solubility: The hydrophobic azabicyclo and quinoline moieties may limit aqueous solubility, necessitating prodrug strategies or formulation advancements .

Biological Evaluation

Prioritize in vitro HDAC inhibition assays and cell viability studies using cancer lines (e.g., HCT116). Comparative studies with CHR-3996 could elucidate the impact of the [2.2.2] azabicyclo system versus [3.1.0] analogs .

Structural Optimization

  • Introduce ionizable groups (e.g., sulfonamides) to improve solubility without compromising potency .

  • Explore alternative quinoline substitutions (e.g., 6-fluoro, 8-amino) to modulate target selectivity .

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